N-(4-bromophenyl)piperazine-1-carboxamide
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Overview
Description
N-(4-bromophenyl)piperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)piperazine-1-carboxamide typically involves the reaction of 4-bromoaniline with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of piperazine-1-carboxamide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-bromophenyl)piperazine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the design of ligands for receptor studies and enzyme inhibition assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with specific properties .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This allows the compound to modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-chlorophenyl)piperazine-1-carboxamide
- N-(4-fluorophenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)piperazine-1-carboxamide
Comparison: N-(4-bromophenyl)piperazine-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C11H14BrN3O |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H14BrN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |
InChI Key |
HRFZUFHAHQHMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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